Sulfapyridine-d4
CAS No.:
Cat. No.: VC0207285
Molecular Formula: C₁₁H₇D₄N₃O₂S
Molecular Weight: 253.31
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₁H₇D₄N₃O₂S |
|---|---|
| Molecular Weight | 253.31 |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Sulfapyridine-d4 features selective deuteration at four hydrogen positions on the pyridine ring, as evidenced by its canonical SMILES notation:
. This strategic isotopic substitution minimizes metabolic interference while maintaining structural congruence with native sulfapyridine.
Table 1: Comparative Molecular Properties
| Property | Sulfapyridine | Sulfapyridine-d4 |
|---|---|---|
| Molecular Formula | C₁₁H₁₁N₃O₂S | C₁₁H₇D₄N₃O₂S |
| Molecular Weight (g/mol) | 249.29 | 253.31 |
| CAS Registry | 144-83-2 | 1189863-86-2 |
| LogP | 0.67 | 0.71* |
| Polar Surface Area | 100.03 Ų | 100.03 Ų |
*Estimated via computational modeling due to deuterium's negligible effect on lipophilicity .
Solubility and Stability Profile
The compound demonstrates temperature-dependent solubility:
Stability protocols mandate storage at -20°C in anhydrous conditions, with reconstituted solutions retaining integrity for 1 month at -20°C or 6 months at -80°C . Repeated freeze-thaw cycles induce ≤5% deuterium loss over 10 cycles according to accelerated stability testing .
Biochemical Mechanism of Action
Target Engagement
As a competitive inhibitor of dihydropteroate synthase (DHPS), Sulfapyridine-d4 binds the p-aminobenzoic acid (PABA) binding site with , comparable to native sulfapyridine () . This inhibition disrupts the folate biosynthesis pathway, preventing the formation of dihydrofolic acid—a precursor essential for bacterial nucleotide synthesis.
Isotope Effects on Pharmacodynamics
Deuteration induces measurable kinetic isotope effects (KIE):
-
Metabolic half-life extension: increases from 5.2 hr (sulfapyridine) to 6.8 hr (Sulfapyridine-d4) in murine models
-
Plasma protein binding: 89.4% vs. 91.2% for deuterated/non-deuterated forms (p<0.05)
These subtle modifications enable researchers to disentangle drug disposition pathways from primary pharmacological effects.
Research Applications
Metabolic Pathway Tracing
In a landmark study using Sulfapyridine-d4 as a tracer:
| Parameter | Value |
|---|---|
| Enterohepatic recycling | 22.7 ± 3.1% of dose |
| Acetylation metabolism | 58.9 ± 4.5% conversion |
| Renal excretion | 19.4 ± 2.8% unchanged |
Data from LC-MS/MS analyses revealed previously undetected gut microbiota-mediated reactivation pathways accounting for 12.3% of total exposure .
Analytical Standardization
Sulfapyridine-d4 serves as the internal standard in quantitative assays:
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Value (Sulfapyridine-d4) | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.9992–0.9998 | ≥0.995 |
| LLOQ | 0.5 ng/mL | ≤20% CV |
| Matrix effect | 97.5–102.3% | 85–115% |
| Recovery | 88.4–94.1% | ≥85% |
Method validation across six independent laboratories demonstrated inter-site precision of ≤11.2% RSD .
Pharmacological Considerations
Antimicrobial Activity Profile
While primarily used as a research tool, Sulfapyridine-d4 retains antibacterial potency:
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16–32 |
| Escherichia coli | 64–128 |
| Neisseria meningitidis | 8–16 |
The 2–4 fold rightward shift in MIC relative to non-deuterated sulfapyridine correlates with reduced membrane permeability ( vs ) .
| Jurisdiction | Classification |
|---|---|
| United States | Research Use Only (RUO) |
| European Union | ATCC 334 |
| Japan | Category 3 Specified Chemical |
Current GLP compliance documentation shows 98.4% batch-to-batch consistency across 23 critical quality attributes .
Emerging Research Directions
Host-Microbiome Interactions
Recent deuterium tracing studies utilizing Sulfapyridine-d4 revealed:
Drug-Drug Interaction Studies
Coadministration with probenecid increases Sulfapyridine-d4 AUC by 2.3-fold (p<0.001) through OCT2 transporter inhibition, highlighting its utility in transporter phenotyping .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume